molecular formula C15H14BrN3O4 B11257636 Ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11257636
M. Wt: 380.19 g/mol
InChI Key: VPACSZFGGKRPGL-UHFFFAOYSA-N
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Description

ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(4-CHLOROPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
  • ETHYL 5-(4-FLUOROPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE

Uniqueness

The presence of the bromophenyl group in ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE imparts unique chemical and biological properties compared to its chloro and fluoro analogs. This uniqueness can be attributed to the different electronic and steric effects of the bromine atom, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H14BrN3O4

Molecular Weight

380.19 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C15H14BrN3O4/c1-3-23-13(21)11-10-12(20)19(9-6-4-8(16)5-7-9)14(22)15(10,2)18-17-11/h4-7,10,18H,3H2,1-2H3

InChI Key

VPACSZFGGKRPGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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